3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid typically involves the condensation of an indole derivative with a benzoic acid derivative under specific conditions. One common method involves the reaction of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-aminobenzoic acid in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s indole moiety can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the indole structure.
Indole-3-carboxylic acid: Contains the indole structure but differs in the position and type of functional groups attached.
Uniqueness
3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid is unique due to its combined indole and benzoic acid structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C15H10N2O3 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(2-oxo-1H-indol-3-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-13(11-6-1-2-7-12(11)17-14)16-10-5-3-4-9(8-10)15(19)20/h1-8H,(H,19,20)(H,16,17,18) |
InChI Key |
JULSJJGHGVMLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC(=C3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.